Imidazo[1,2-a]pyrazin-6-amine
Overview
Description
Imidazo[1,2-a]pyrazin-6-amine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyrazin-6-amine can be synthesized through various methods, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . One efficient method involves the iodine-catalyzed synthesis via a one-pot three-component condensation reaction. This method uses tert-butyl isocyanide, an aryl aldehyde, and 2-aminopyrazine at room temperature to yield imidazo[1,2-a]pyrazine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable multicomponent reactions due to their atom economy and simplicity. These methods allow for the incorporation of almost all starting materials into the final product, minimizing waste and simplifying purification .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Commonly involves nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free oxidants.
Reduction: Sodium borohydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Imidazo[1,2-a]pyrazin-6-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application, such as anticancer or antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-a]pyrimidine: Another similar compound with a pyrimidine ring.
Uniqueness
Imidazo[1,2-a]pyrazin-6-amine is unique due to its specific structural features and the resulting biological activities. Its fused imidazole and pyrazine rings confer distinct chemical properties and reactivity, making it a valuable scaffold in drug development and other scientific research applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJRHBACOXVNSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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